Cas no 106877-31-0 (3-Methyl-4-(trifluoromethyl)aniline)
3-Methyl-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-4-(trifluoromethyl)aniline
- 1-(3-methyl-4-trifluoromethyl-phenyl)-ethanone
- 3-methyl-4-trifluoromethyl-acetophenone
- 3-methyl-4-trifluoromethylaniline
- CTK3C9262
- Ethanone, 1-[3-methyl-4-(trifluoromethyl)phenyl]-
- SureCN312657
- 4-Trifluoromethyl-3-toluidine
- 3-Methyl-4-trifluoromethyl-phenylamine
- NE16322
- CM11510
- AS05397
- Benzenamine, 3-methyl-4-(trifluoromethyl)-
- Z1268153219
- CS-0076423
- SCHEMBL2059016
- F9994-0628
- MFCD18399852
- DB-304748
- SY193988
- YTMVUFIFISNHDB-UHFFFAOYSA-N
- A856938
- 106877-31-0
- AKOS024261735
- EN300-91012
- AS-33025
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- MDL: MFCD18399852
- Inchi: 1S/C8H8F3N/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,12H2,1H3
- InChI Key: YTMVUFIFISNHDB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1C)N)(F)F
Computed Properties
- Exact Mass: 175.06088375g/mol
- Monoisotopic Mass: 175.06088375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.5
Experimental Properties
- Density: 1.237±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 207.1±40.0 ºC (760 Torr),
- Flash Point: 86.0±20.1 ºC,
- Solubility: Very slightly soluble (0.49 g/l) (25 º C),
3-Methyl-4-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M221623-10mg |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M221623-50mg |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 50mg |
$ 87.00 | 2023-09-07 | ||
| TRC | M221623-100mg |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 100mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM278813-1g |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 95%+ | 1g |
$566 | 2022-06-14 | |
| eNovation Chemicals LLC | D574095-5g |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 97% | 5g |
$900 | 2023-08-31 | |
| eNovation Chemicals LLC | D574095-25g |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 97% | 25g |
$1400 | 2023-08-31 | |
| eNovation Chemicals LLC | D574095-100g |
3-Methyl-4-(trifluoromethyl)aniline |
106877-31-0 | 97% | 100g |
$2400 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1047874-1g |
3-methyl-4-trifluoromethylaniline |
106877-31-0 | 98% | 1g |
$135 | 2024-06-07 | |
| abcr | AB452464-250 mg |
3-Methyl-4-(trifluoromethyl)aniline; . |
106877-31-0 | 250mg |
€220.60 | 2023-04-22 | ||
| abcr | AB452464-1 g |
3-Methyl-4-(trifluoromethyl)aniline; . |
106877-31-0 | 1g |
€418.20 | 2023-04-22 |
3-Methyl-4-(trifluoromethyl)aniline Suppliers
3-Methyl-4-(trifluoromethyl)aniline Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Methyl-4-(trifluoromethyl)aniline
Professional Introduction to 3-Methyl-4-(trifluoromethyl)aniline (CAS No. 106877-31-0)
3-Methyl-4-(trifluoromethyl)aniline, with the chemical formula C9H9F3N, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound, identified by its CAS number 106877-31-0, has garnered attention due to its unique structural properties and potential applications in the development of novel drugs and specialty chemicals. The presence of both methyl and trifluoromethyl substituents in its aromatic ring imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry.
The trifluoromethyl group, in particular, is a key feature that enhances the compound's reactivity and stability under various conditions. This group is widely recognized for its ability to influence metabolic pathways and binding affinities in biological systems. Recent studies have highlighted the role of trifluoromethyl compounds in enhancing the bioavailability and pharmacological activity of drug candidates. For instance, the incorporation of trifluoromethyl groups into aniline derivatives has been shown to improve their interaction with target enzymes and receptors, thereby increasing their therapeutic efficacy.
In the context of pharmaceutical development, 3-Methyl-4-(trifluoromethyl)aniline serves as a versatile building block for more complex molecules. Researchers have leveraged its structural framework to design inhibitors targeting various disease pathways. One notable area of research involves the development of anticancer agents. The combination of the methyl and trifluoromethyl groups provides a scaffold that can be modified to enhance selectivity against specific cancer cell lines. Preliminary studies have demonstrated promising results in vitro, suggesting that derivatives of this compound may exhibit potent antitumor activity.
Beyond pharmaceuticals, this compound finds applications in agrochemicals, where its structural features contribute to the development of more effective pesticides and herbicides. The 3-Methyl-4-(trifluoromethyl)aniline moiety can be incorporated into larger molecules designed to interact with biological targets in pests, thereby improving crop protection strategies. The stability provided by the trifluoromethyl group ensures that these compounds remain effective over extended periods, even under varying environmental conditions.
The synthesis of 3-Methyl-4-(trifluoromethyl)aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the trifluoromethyl group efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for further research and commercial applications.
Recent advancements in computational chemistry have further enhanced the understanding of 3-Methyl-4-(trifluoromethyl)aniline's properties. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting structural changes and predicting potential drug-like properties before costly synthesis attempts.
The compound's role in material science is another emerging area of interest. The unique electronic properties conferred by the methyl and trifluoromethyl groups make it a candidate for use in organic semiconductors and liquid crystal displays (LCDs). Researchers are exploring its potential as a component in materials that require precise control over electron transport properties, which are essential for next-generation electronic devices.
Economic considerations also play a significant role in the production and utilization of 3-Methyl-4-(trifluoromethyl)aniline. The cost-effectiveness of synthetic routes and the demand for derivatives influence industrial adoption. As research continues to uncover new applications, the market for this compound is expected to grow, driven by both academic interest and industrial need.
In conclusion, 3-Methyl-4-(trifluoromethyl)aniline (CAS No. 106877-31-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with enhanced biological activity. Ongoing research continues to expand its potential uses, reinforcing its importance in modern chemistry and related fields.
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